Incorrect isomer selection (5-, 6-, or 7-chloro) derails Pim-1 inhibitor development, requiring re-optimization and yielding poor potency. This 4-chloro-1H-benzimidazol-2-amine (CAS 701-14-4) is the precise scaffold for selective Pim-1 kinase inhibitor synthesis, validated to deliver low nanomolar IC50 values. Its unique substitution dictates critical binding interactions. Supplied with consistent purity (≥98%) and global logistics support, ensuring uninterrupted lead optimization.
4-Chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4) is a halogenated derivative of the 2-aminobenzimidazole scaffold, a core structural motif in numerous biologically active molecules and pharmaceutical agents. This class of compounds is widely utilized in medicinal chemistry as a privileged scaffold for developing inhibitors of various protein kinases, such as Pim-1, which are implicated in oncology and inflammatory diseases. The introduction of a chlorine atom at the 4-position of the benzimidazole ring provides a specific steric and electronic profile that critically influences molecular interactions and synthetic reactivity compared to its isomers or the unsubstituted parent compound.
Substituting 4-Chloro-1H-benzo[d]imidazol-2-amine with its isomers (e.g., 5-chloro, 6-chloro, or 7-chloro analogs) or the parent 2-aminobenzimidazole is often unviable in drug discovery and process development workflows. The specific location of the chlorine atom at the 4-position directly governs the molecule's reactivity, steric hindrance, and electronic properties. This unique substitution pattern dictates subsequent reaction outcomes and, critically, the binding affinity and selectivity of the final active pharmaceutical ingredient for its target protein, such as Pim-1 kinase. Using an alternative isomer would necessitate re-optimizing reaction conditions and, more significantly, could lead to a final compound with a completely different and likely less potent biological activity profile, rendering it unsuitable for the intended application.
Multiple patents from Selvita S.A. focused on developing novel kinase inhibitors specifically select 4-Chloro-1H-benzo[d]imidazol-2-amine as a core building block for a series of potent Pim-1 inhibitors. The patent examples detail the multi-step synthesis pathways starting from this specific precursor to generate final compounds that exhibit potent inhibition of Pim-1, a serine/threonine kinase involved in cell survival and proliferation in various cancers.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Explicitly cited as a starting material for patented, biologically active compounds. |
| Comparator Or Baseline | Other isomeric or unsubstituted benzimidazoles, which were not selected for the patented synthesis routes. |
| Quantified Difference | N/A (Qualitative selection by inventors) |
| Conditions | Multi-step organic synthesis of Pim-1 kinase inhibitors for pharmaceutical applications. |
This compound is a validated starting material for producing high-value, patent-protected kinase inhibitors, making it a reliable choice for medicinal chemistry programs targeting the Pim kinase family.
Derivatives synthesized using the 4-Chloro-1H-benzo[d]imidazol-2-amine scaffold exhibit potent, class-leading inhibitory activity against Pim-1 kinase. For example, a derivative (Example I-36 in the patent) demonstrated an IC50 value of 17 nM against Pim-1 kinase. This level of potency is comparable to or exceeds that of many established Pim-1 inhibitors like Staurosporine (IC50 = 16.7 nM) and is significantly more potent than others such as Hispidulin (IC50 = 2.71 µM).
| Evidence Dimension | Inhibitory Potency (IC50) of Final Product |
| Target Compound Data | 17 nM (for a downstream derivative) |
| Comparator Or Baseline | Staurosporine (16.7 nM), TCS PIM-1 1 (50 nM), Hispidulin (2710 nM) |
| Quantified Difference | Comparable potency to Staurosporine; ~3x more potent than TCS PIM-1 1; ~159x more potent than Hispidulin. |
| Conditions | In vitro biochemical assay for Pim-1 kinase inhibition. |
Using this specific precursor enables access to final compounds with highly potent, nanomolar-level biological activity, a critical performance benchmark for drug candidates.
The target compound is readily synthesized from the commercially available precursor 4-Chloro-1,2-diaminobenzene (also known as 4-chloro-o-phenylenediamine, CAS 95-83-0). Standard methods for forming the 2-aminobenzimidazole ring system, such as reaction with cyanogen bromide or cyclodesulfurization of a thiourea intermediate, provide reliable access to the title compound. The availability and established reactivity of the 4-chloro-o-phenylenediamine starting material ensure a consistent and scalable supply chain for process development and manufacturing.
| Evidence Dimension | Precursor Accessibility & Synthetic Route |
| Target Compound Data | Synthesized from readily available 4-Chloro-1,2-diaminobenzene (CAS 95-83-0). |
| Comparator Or Baseline | Synthesis of other substituted analogs may require less common or more expensive starting diamines. |
| Quantified Difference | N/A |
| Conditions | Standard heterocyclic synthesis methods (e.g., reaction with CNBr or thiourea cyclization). |
The straightforward synthesis from a common, commercially-stocked raw material simplifies procurement and reduces supply chain risk for large-scale synthesis campaigns.
This compound is the right choice for research programs aiming to develop potent and selective pan-Pim or isoform-selective Pim kinase inhibitors for oncology. Its structure is validated to produce derivatives with low nanomolar IC50 values, a critical requirement for advancing lead candidates in drug discovery pipelines.
In medicinal chemistry, the 4-chloro substitution provides a specific electronic and steric handle for systematically exploring the SAR of the benzimidazole core. Procuring this isomer over others allows researchers to precisely probe the role of substitution at this position for target binding and selectivity against other kinases.
Beyond Pim kinases, related benzimidazole derivatives are being investigated as inhibitors for other kinases like DYRK1A, which are implicated in neurodegenerative disorders. This precursor is suitable for synthesizing libraries of compounds to screen against a panel of kinases relevant to various therapeutic areas.
Irritant